

5-Chloropyridine-3-sulfonyl chloride CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloropyridine-3-sulfonyl chloride

Cat. No.: B1464089

[Get Quote](#)

An In-depth Technical Guide to **5-Chloropyridine-3-sulfonyl Chloride** for Advanced Pharmaceutical Research

Executive Summary: **5-Chloropyridine-3-sulfonyl chloride** (CAS No. 1060802-18-7) is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive sulfonyl chloride group on a pyridine scaffold, makes it an indispensable intermediate for synthesizing complex pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support laboratory and scale-up activities.

Core Identification and Properties

5-Chloropyridine-3-sulfonyl chloride is a specialized reagent primarily recognized for its utility in constructing sulfonamide linkages within target molecules.^[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number.

- CAS Number: 1060802-18-7^{[2][3][4]}
- IUPAC Name: **5-chloropyridine-3-sulfonyl chloride**^[4]

- Molecular Formula: C₅H₃Cl₂NO₂S [2][5]
- Molecular Weight: 212.05 g/mol [4][5]

The presence of both a pyridine ring and a highly reactive sulfonyl chloride functional group dictates its chemical behavior and application profile.

Caption: Figure 1: Structure of **5-Chloropyridine-3-sulfonyl chloride**.

Physicochemical and Spectroscopic Data

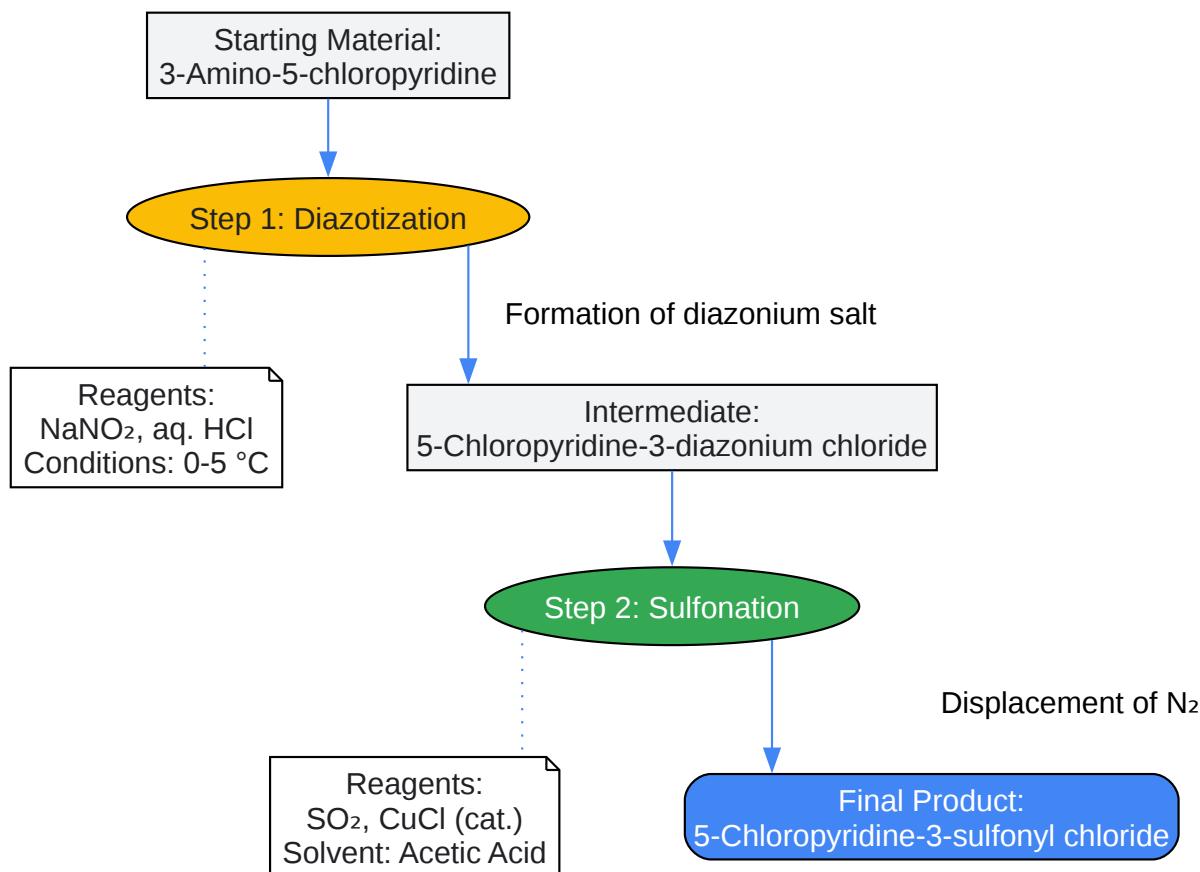
A summary of the key physical and chemical properties is essential for laboratory handling and reaction planning. The data presented below is compiled from various chemical databases and supplier specifications.

Property	Value	Source(s)
CAS Number	1060802-18-7	[2][3][4]
Molecular Formula	C ₅ H ₃ Cl ₂ NO ₂ S	[2][5]
Molecular Weight	212.05 g/mol	[4][5]
Appearance	White to Yellow Solid	[1]
Boiling Point	313.0 ± 27.0 °C at 760 mmHg (Predicted)	[6]
Density	1.6 ± 0.1 g/cm ³ (Predicted)	[6]
SMILES	C1=C(C=NC=C1Cl)S(=O)(=O)Cl	[4][5]
InChIKey	FQNDXOOGXYFWHZ- UHFFFAOYSA-N	[4]

Spectroscopic Profile: While specific spectra are dependent on the acquisition conditions and solvent, the structural features suggest the following characteristic signals:

- ¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the three protons on the pyridine ring. The

coupling patterns will be indicative of their relative positions.


- ^{13}C NMR: The carbon spectrum will display five signals for the five carbons of the pyridine ring. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.
- IR Spectroscopy: Key vibrational bands would include those for C=N stretching of the pyridine ring and strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group (typically in the $1350\text{-}1400\text{ cm}^{-1}$ and $1160\text{-}1190\text{ cm}^{-1}$ regions, respectively).

Synthesis and Mechanistic Insights

The synthesis of aryl sulfonyl chlorides is a well-established transformation in organic chemistry. For **5-Chloropyridine-3-sulfonyl chloride**, a common and industrially viable approach involves a Sandmeyer-type reaction starting from the corresponding amine, 3-amino-5-chloropyridine.

Causality of Experimental Choices: This pathway is preferred due to the ready availability of the starting amine and the reliability of the diazotization-sulfonation sequence. The reaction proceeds in two main stages:

- **Diazotization:** The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated *in situ* from sodium nitrite and a strong acid like HCl). This step is performed at low temperatures ($0\text{--}5\text{ }^\circ\text{C}$) because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.
- **Sulfonyl Chloride Formation:** The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (like acetic acid) in the presence of a copper(I) chloride catalyst. The copper catalyst is crucial for facilitating the displacement of the diazonium group and the introduction of the sulfonyl chloride moiety.

[Click to download full resolution via product page](#)

Caption: Figure 2: General workflow for the synthesis of **5-Chloropyridine-3-sulfonyl chloride**.

Laboratory-Scale Synthesis Protocol

The following protocol is a representative, self-validating procedure. NOTE: This reaction should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

- Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Maintain an inert atmosphere (e.g., nitrogen).

- Amine Solution: To the flask, add 3-amino-5-chloropyridine (1.0 eq) and concentrated hydrochloric acid (approx. 3.0 eq). Cool the resulting slurry to 0 °C in an ice-salt bath.
- Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is the critical step; temperature control is paramount for safety and yield.
- Sulfur Dioxide Solution: In a separate, well-ventilated area, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid. Add a catalytic amount of copper(I) chloride (CuCl, ~0.1 eq). Cool this solution to 0 °C.
- Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 3 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain a manageable reaction temperature (typically below 10 °C).
- Workup: After gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Pour the mixture into a larger beaker containing ice-water. The product will often precipitate as a solid.
- Isolation & Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acids and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, LC-MS, melting point). The validation of the structure confirms the success of the protocol.

Applications in Medicinal Chemistry & Drug Discovery

The primary value of **5-Chloropyridine-3-sulfonyl chloride** lies in its function as a precursor to sulfonamides. The sulfonyl chloride group is a potent electrophile that reacts readily with nucleophiles such as primary and secondary amines to form stable sulfonamide bonds. This

reaction is a cornerstone of medicinal chemistry for creating compounds with a wide range of biological activities.^[1]

A notable application is its use as a key intermediate in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for treating acid-related disorders.^[4] In the synthesis of Vonoprazan, this reagent is used to introduce the pyridinesulfonyl moiety, which is critical for the drug's mechanism of action.^[7]

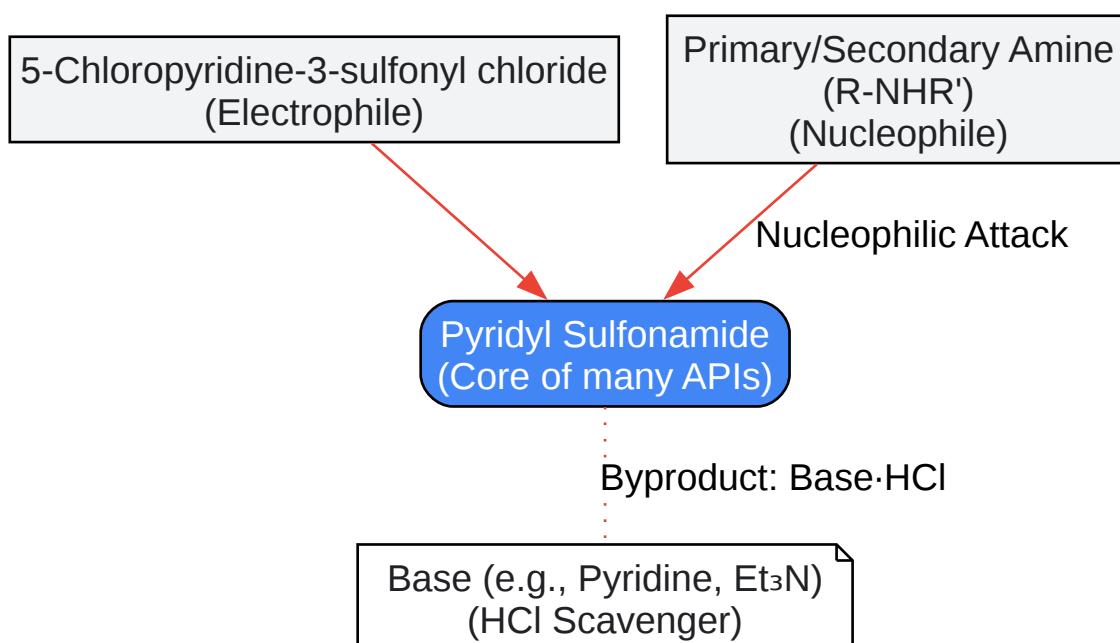


Figure 3: Core Reactivity in Drug Synthesis

[Click to download full resolution via product page](#)

Caption: Figure 3: Reaction of **5-Chloropyridine-3-sulfonyl chloride** with an amine.

Safety, Handling, and Storage

Trustworthiness in chemical protocols requires an unwavering commitment to safety. **5-Chloropyridine-3-sulfonyl chloride** is a hazardous substance and must be handled with extreme care.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification indicates significant hazards.

- Hazard Statement:H314 - Causes severe skin burns and eye damage.[4][6]
- Signal Word:Danger[4]
- GHS Pictogram: Corrosion (GHS05)

Precautionary Measures & Handling

The following table summarizes the essential precautionary statements (P-statements) associated with this reagent.

Code	Precautionary Statement
P260	Do not breathe dust/fume/gas/mist/vapors/spray.
P264	Wash face, hands and any exposed skin thoroughly after handling.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331	IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310	Immediately call a POISON CENTER or doctor/physician.
P405	Store locked up.
P501	Dispose of contents/container to an approved waste disposal plant.

Source: Compiled from ECHA C&L Inventory notifications.[\[6\]](#)

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.
- Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. A face shield is recommended when handling larger quantities.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[\[8\]](#) Storage under an inert gas (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.[\[1\]](#)

Conclusion

5-Chloropyridine-3-sulfonyl chloride is more than a mere chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined reactivity, coupled with its strategic importance in the synthesis of high-value active pharmaceutical ingredients like Vonoprazan, solidifies its position as a critical building block. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for any research or development professional aiming to leverage its synthetic potential safely and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 5-Chloropyridine-3-sulfonyl chloride [myskinrecipes.com]
2. chemwhat.com [chemwhat.com]
3. 5-Chloropyridine-3-Sulfonyl Chloride | 1060802-18-7 | SynZeal [synzeal.com]

- 4. 5-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 54594705 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-3-pyridinesulfonyl Chloride | 1060802-18-7 | KSB80218 [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Chloropyridine-3-sulfonyl chloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1464089#5-chloropyridine-3-sulfonyl-chloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com